Mono-Oxamate vs. Dioxamate: Structural Determinant of Divergent Pharmacological and Synthetic Utility Relative to Lodoxamide Ethyl
Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate (C11H9ClN2O3, MW 252.65) possesses a single ethyl oxamate group at the aniline 1-position, leaving the 3-position of the phenyl ring unsubstituted. In contrast, Lodoxamide ethyl (diethyl N,N'-(2-chloro-5-cyano-m-phenylene)dioxamate, C15H14ClN3O6, MW 367.74) carries ethyl oxamate groups at both the 1- and 3-positions . Lodoxamide (the free diacid form) is a clinically used mast-cell stabilizer for allergic conjunctivitis and asthma, with its activity dependent on the presence of both oxamic acid moieties for calcium-influx inhibition in mast cells [1]. The target compound's mono-oxamate architecture precludes this pharmacological mechanism entirely, rendering it unsuitable as a direct Lodoxamide substitute but simultaneously freeing the 3-position for divergent synthetic elaboration into asymmetric oxalamides, kinase-targeted conjugates, or quinazoline precursors that are inaccessible from the symmetrically substituted dioxamate [2].
| Evidence Dimension | Number of oxamate/oxamic acid substituents on the 2-chloro-5-cyanophenyl scaffold and resulting pharmacological identity |
|---|---|
| Target Compound Data | 1 (mono-oxamate at position 1); 3-position is free (unsubstituted); MW 252.65; No mast-cell stabilizing activity expected |
| Comparator Or Baseline | Lodoxamide ethyl: 2 (dioxamate at positions 1 and 3); MW 367.74; Prodrug of Lodoxamide — mast-cell stabilizer with demonstrated clinical efficacy in allergic conjunctivitis and asthma (ID50 = 0.001 mg/kg in rat passive cutaneous anaphylaxis) |
| Quantified Difference | Target compound has 1 fewer oxamate group; MW is 115.09 g/mol lower; 3-position is available for derivatization vs. fully substituted in Lodoxamide ethyl |
| Conditions | Structural comparison based on established chemical identity (SMILES: CCOC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N vs. Lodoxamide ethyl CCOC(=O)C(=O)NC1=CC(=C(C(=C1)Cl)C#N)NC(=O)C(=O)OCC) |
Why This Matters
A procurement decision for Lodoxamide-related research, impurity profiling, or mast-cell biology cannot be satisfied by the mono-oxamate compound; conversely, the target compound enables asymmetric library synthesis that Lodoxamide ethyl cannot support.
- [1] Johnson, H.G., et al. The characterization of lodoxamide, a very active inhibitor of mediator release, in animal and human models of asthma. (Referenced via Semantic Scholar and multiple pharmacological databases.) ID50 = 0.001 mg/kg in rat PCA model. View Source
- [2] IE42778B1 — (2-Cyanophenylamino)oxoacetic acid derivatives, processes for their preparation and compositions containing them. The patent claims mono- and di-substituted oxamic acid derivatives of 2-cyanophenylamine, covering the target compound scaffold for pharmaceutical applications including hypersensitivity treatment. View Source
